(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same Knoevenagel condensation reaction, optimized for higher yields and purity. The use of green chemistry principles, such as green solvents and catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxy and acetic acid groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes and fragrances
Wirkmechanismus
The mechanism of action of (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like DNA gyrase and cyclooxygenase, which play crucial roles in bacterial replication and inflammation, respectively . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methyl-7-ethoxy coumarin: Used in the fragrance industry.
Baicalin: A flavonoid with anti-inflammatory and antioxidant properties.
Uniqueness
(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid stands out due to its unique combination of hydroxy and acetic acid groups, which confer enhanced biological activities and make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
15176-77-9 |
---|---|
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2-(7-hydroxy-2-oxochromen-8-yl)acetic acid |
InChI |
InChI=1S/C11H8O5/c12-8-3-1-6-2-4-10(15)16-11(6)7(8)5-9(13)14/h1-4,12H,5H2,(H,13,14) |
InChI-Schlüssel |
XCZKMROBTJUSIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.